7-Methyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid
7-Methyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid
Brand Name:
Vulcanchem
CAS No.:
149587-45-1
VCID:
VC21166263
InChI:
InChI=1S/C8H6N2O4S/c1-2-3-7(15-4(2)8(13)14)10-6(12)5(11)9-3/h1H3,(H,9,11)(H,10,12)(H,13,14)
SMILES:
CC1=C(SC2=C1NC(=O)C(=O)N2)C(=O)O
Molecular Formula:
C8H6N2O4S
Molecular Weight:
226.21 g/mol
7-Methyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid
CAS No.: 149587-45-1
Cat. No.: VC21166263
Molecular Formula: C8H6N2O4S
Molecular Weight: 226.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149587-45-1 |
|---|---|
| Molecular Formula | C8H6N2O4S |
| Molecular Weight | 226.21 g/mol |
| IUPAC Name | 7-methyl-2,3-dioxo-1,4-dihydrothieno[2,3-b]pyrazine-6-carboxylic acid |
| Standard InChI | InChI=1S/C8H6N2O4S/c1-2-3-7(15-4(2)8(13)14)10-6(12)5(11)9-3/h1H3,(H,9,11)(H,10,12)(H,13,14) |
| Standard InChI Key | MNDUWRWXJGWMNT-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=C1NC(=O)C(=O)N2)C(=O)O |
| Canonical SMILES | CC1=C(SC2=C1NC(=O)C(=O)N2)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator